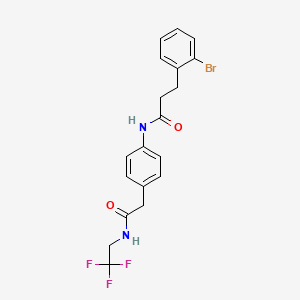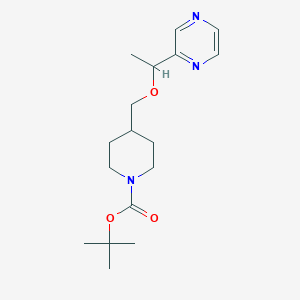![molecular formula C21H19N5O3 B2516758 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide CAS No. 1788948-82-2](/img/structure/B2516758.png)
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the appropriate acid and amine precursors. For instance, the synthesis of a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives was achieved by coupling the corresponding propanoic acid with substituted benzylamines using N,N-carbonyldiimidazole (CDI) as a coupling reagent . Similarly, the synthesis of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides involved a series of reactions starting from 2-(4,6-dimethoxy-pyrimidin-2-yloxy)-benzaldehyde, followed by ring closure and further reaction with 2-aroxy-propionyl chlorides .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques, including (1)H NMR, (13)C NMR, and LC-MS . These techniques are crucial for verifying the correct assembly of the molecular framework and the presence of specific functional groups, such as the pyrimidine ring and the propanamide linkage.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide. However, the related compounds synthesized in the studies were subjected to biological evaluations, which can be considered a form of chemical interaction . For example, the anticonvulsant activity was assessed in various seizure models, and the herbicidal activity was evaluated against certain plant species .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, such as solubility, melting points, and stability, are not explicitly discussed in the provided papers. However, the biological evaluation of these compounds often provides indirect information about their chemical properties, such as their reactivity with biological targets and their metabolic stability in the presence of human liver microsomes .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds similar to the one have been synthesized and evaluated for various biological activities, including anticancer and anti-inflammatory effects. For instance, the synthesis of novel pyrazolopyrimidines derivatives has been explored for their anticancer and anti-5-lipoxygenase agents, indicating the versatility of pyrimidine derivatives in therapeutic applications (Rahmouni et al., 2016). These compounds have been subjected to cytotoxicity screening against various cancer cell lines, demonstrating their potential as anticancer agents.
Antimicrobial and Anticonvulsant Activities
Further research has delved into the antimicrobial and anticonvulsant properties of pyrimidine derivatives. For example, new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides have shown promise as anticonvulsant agents, joining chemical fragments of well-known antiepileptic drugs (Kamiński et al., 2015). This research underscores the potential of pyrimidine-based compounds in developing new therapies for epilepsy.
Herbicidal Activity
The agricultural sector also benefits from research on pyrimidine derivatives, with some compounds displaying moderate to good selective herbicidal activity against specific plant species, demonstrating the utility of these compounds in weed management (Liu & Shi, 2014). This indicates a potential for developing new, more effective herbicides based on pyrimidine chemistry.
Insecticidal Activity
Moreover, dihydropiperazine neonicotinoid compounds, showcasing a pyrimidine framework, have been synthesized and assessed for their insecticidal activity, offering insights into developing novel insecticides (Samaritoni et al., 2003). This research is crucial for creating effective pest control strategies with minimal environmental impact.
Propriétés
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-5-4-10-26-13-17(23-20(14)26)15-6-2-3-7-16(15)22-18(27)8-11-25-12-9-19(28)24-21(25)29/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,27)(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXCBNVZHJTTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2516675.png)
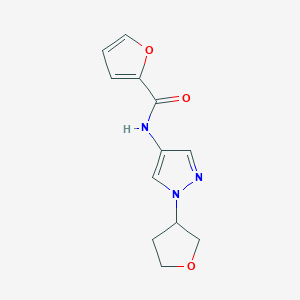

![N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2516679.png)
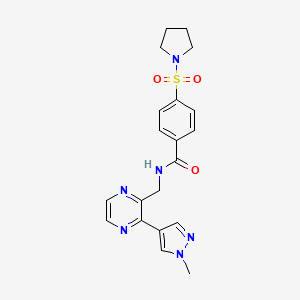
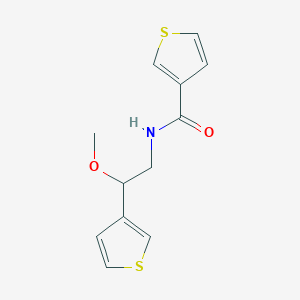
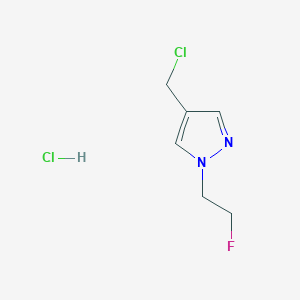
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)
